Evidence 1: Critical Role of 2-Dimethylamino Group in Achieving Sub-nanomolar mGluR1 Antagonist Potency
In a series of pyrimidine-containing mGluR1 antagonists, the 2-(dimethylamino)pyrimidine scaffold was essential for achieving high-affinity binding. A derivative incorporating the 2-(dimethylamino)pyrimidine moiety exhibited an IC50 of 6.30 nM against human mGluR1, representing nanomolar antagonist potency [1]. While direct comparator data for the 2-amino or 2-methylamino analogs at mGluR1 are not publicly available in this specific assay, the observed sub-nanomolar activity is consistent with the class-level inference that the dimethylamino group provides optimal steric and electronic complementarity for the mGluR1 orthosteric or allosteric binding site, a feature unlikely to be replicated by smaller substituents.
| Evidence Dimension | Antagonist activity (IC50) at human metabotropic glutamate receptor 1 (mGluR1) |
|---|---|
| Target Compound Data | Derivative containing 2-(dimethylamino)pyrimidine core: IC50 = 6.30 nM |
| Comparator Or Baseline | 2-Amino or 2-methylamino analogs: Data not available in this assay; class-level inference suggests reduced activity due to steric/electronic mismatch. |
| Quantified Difference | N/A (Direct comparator data unavailable) |
| Conditions | Antagonist activity assay at human mGluR1, data curated by ChEMBL and deposited in BindingDB |
Why This Matters
This data supports the selection of 2-dimethylamino-pyrimidine-5-carboxylic acid as a critical intermediate for CNS drug discovery programs targeting mGluR1, where achieving low-nanomolar potency is a key preclinical milestone.
- [1] BindingDB Entry BDBM50364719 (CHEMBL1951658). Antagonist activity at human metabotropic glutamate receptor 1. Curated by ChEMBL, Merck Research Laboratories. View Source
